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Cat. No.: B3026226 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction
1-Stearoyl-2-lauroyl-rac-glycerol is a specific diacylglycerol (DAG) molecule containing

stearic acid (a saturated fatty acid with 18 carbons) at the sn-1 position and lauric acid (a

saturated fatty acid with 12 carbons) at the sn-2 position of the glycerol backbone. In the field

of lipidomics, this molecule serves as a valuable tool, primarily utilized as an internal standard

for the accurate quantification of endogenous diacylglycerol species in complex biological

samples. Its defined structure and mass allow for precise measurements in mass spectrometry-

based analytical workflows. Diacylglycerols are critical intermediates in lipid metabolism and

function as second messengers in a variety of cellular signaling pathways, making their

accurate quantification essential for understanding numerous physiological and pathological

processes.

Core Applications in Lipidomics
The primary application of 1-Stearoyl-2-lauroyl-rac-glycerol in lipidomics is as an internal

standard in mass spectrometry (MS) for the quantification of other diacylglycerol species. Due

to its structural similarity to endogenous DAGs, it behaves similarly during extraction and

ionization, thus effectively compensating for variations in sample preparation and instrument

response.

Key Attributes as an Internal Standard:
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Structural Similarity: Mimics the general structure of endogenous diacylglycerols.

Distinct Mass: Possesses a unique mass-to-charge ratio (m/z) that is distinguishable from

most endogenous DAGs, preventing signal overlap.

Chemical Stability: Exhibits stability during sample processing, including extraction,

derivatization, and chromatographic separation.

Quantitative Data Presentation
The following table represents a typical dataset from a lipidomics experiment where 1-
Stearoyl-2-lauroyl-rac-glycerol was used as an internal standard to quantify various

diacylglycerol species in a cell culture experiment. In this example, cells were treated with a

saturated fatty acid (palmitate) to induce changes in the cellular lipid profile, which is a common

model to study lipotoxicity and insulin resistance.
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Diacylglycerol
Species

Control Group
(pmol/mg
protein)

Palmitate-
Treated Group
(pmol/mg
protein)

Fold Change p-value

1-Palmitoyl-2-

oleoyl-glycerol

(16:0/18:1)

15.2 ± 2.1 25.8 ± 3.5 1.70 <0.05

1-Stearoyl-2-

oleoyl-glyceroyl

(18:0/18:1)

12.8 ± 1.9 22.1 ± 3.1 1.73 <0.05

1,2-Dipalmitoyl-

glycerol

(16:0/16:0)

8.5 ± 1.2 18.9 ± 2.7 2.22 <0.01

1-Stearoyl-2-

arachidonoyl-

glycerol

(18:0/20:4)

5.1 ± 0.8 6.2 ± 1.1 1.22 >0.05

1-Palmitoyl-2-

linoleoyl-glycerol

(16:0/18:2)

10.3 ± 1.5 14.7 ± 2.2 1.43 <0.05

Total

Diacylglycerols
51.9 ± 7.5 87.7 ± 12.6 1.69 <0.01

Data are presented as mean ± standard deviation. Statistical significance was determined

using a Student's t-test.

Experimental Protocols
I. Protocol for Lipid Extraction from Cultured Cells
This protocol is a modified Bligh-Dyer method for the extraction of total lipids, including

diacylglycerols, from cultured mammalian cells.

Materials:

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 3 / 9 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b3026226?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Cultured cells grown in appropriate culture vessels

Phosphate-buffered saline (PBS), ice-cold

Methanol, HPLC grade

Chloroform, HPLC grade

0.9% NaCl solution, ice-cold

1-Stearoyl-2-lauroyl-rac-glycerol internal standard solution (e.g., 1 µg/mL in

chloroform/methanol 1:1, v/v)

Glass centrifuge tubes with PTFE-lined caps

Centrifuge capable of 1000 x g and 4°C

Nitrogen gas stream evaporator

Procedure:

Cell Harvesting: Aspirate the culture medium and wash the cells twice with ice-cold PBS.

Scrape the cells in a minimal volume of ice-cold PBS and transfer to a glass centrifuge tube.

Internal Standard Spiking: Add a known amount of the 1-Stearoyl-2-lauroyl-rac-glycerol
internal standard solution to the cell suspension. The amount should be determined based

on the expected concentration of endogenous DAGs.

Solvent Addition: Add 3.75 volumes of a chloroform/methanol (1:2, v/v) mixture to the 1

volume of cell suspension. Vortex vigorously for 1 minute.

Phase Separation: Add 1.25 volumes of chloroform and vortex for 30 seconds. Then, add

1.25 volumes of 0.9% NaCl solution and vortex for another 30 seconds.

Centrifugation: Centrifuge the mixture at 1000 x g for 10 minutes at 4°C to separate the

phases.
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Lipid Collection: Carefully collect the lower organic phase (chloroform layer), which contains

the lipids, using a glass Pasteur pipette and transfer it to a new clean glass tube.

Drying: Evaporate the solvent to dryness under a gentle stream of nitrogen gas.

Storage: Resuspend the dried lipid extract in a small volume of an appropriate solvent for

MS analysis (e.g., chloroform/methanol 1:1, v/v) and store at -80°C until analysis.

II. Protocol for Diacylglycerol Analysis by LC-MS/MS
This protocol outlines a general procedure for the quantification of diacylglycerol species using

liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Materials:

Lipid extract containing the internal standard

LC-MS/MS system (e.g., a triple quadrupole or Q-TOF mass spectrometer coupled with a

high-performance liquid chromatograph)

C18 reversed-phase LC column

Mobile Phase A: Acetonitrile/Water (60:40) with 10 mM ammonium formate and 0.1% formic

acid

Mobile Phase B: Isopropanol/Acetonitrile (90:10) with 10 mM ammonium formate and 0.1%

formic acid

Vials for autosampler

Procedure:

Sample Preparation: Dilute the lipid extract to an appropriate concentration for injection into

the LC-MS/MS system.

Chromatographic Separation:

Inject the sample onto the C18 column.
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Use a gradient elution to separate the different lipid species. A typical gradient might be:

0-2 min: 30% B

2-15 min: Linear gradient to 100% B

15-20 min: Hold at 100% B

20-25 min: Return to 30% B and equilibrate

The flow rate is typically around 0.3-0.5 mL/min.

Mass Spectrometry Analysis:

Operate the mass spectrometer in positive electrospray ionization (ESI) mode.

Use Multiple Reaction Monitoring (MRM) for quantification on a triple quadrupole mass

spectrometer.

For each endogenous DAG species and the internal standard (1-Stearoyl-2-lauroyl-rac-
glycerol), set up a specific MRM transition. The precursor ion is typically the [M+NH4]+

adduct, and the product ion corresponds to the neutral loss of one of the fatty acyl chains.

For 1-Stearoyl-2-lauroyl-rac-glycerol, the precursor ion would be m/z 558.5 ([M+NH4]+)

and product ions could be monitored for the neutral loss of stearic acid or lauric acid.

Data Analysis:

Integrate the peak areas for each endogenous DAG and the internal standard.

Calculate the concentration of each endogenous DAG species by comparing its peak area

to the peak area of the known amount of the internal standard.

Normalize the results to the initial amount of sample (e.g., protein content or cell number).

Visualizations
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Diacylglycerol-Mediated Protein Kinase C (PKC)
Signaling Pathway
Diacylglycerols are key signaling molecules that activate Protein Kinase C (PKC), a family of

enzymes involved in a wide range of cellular processes, including cell growth, differentiation,

and apoptosis. The accumulation of specific DAG species, particularly those with saturated

fatty acids, has been linked to the development of insulin resistance.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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